6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Lipophilicity Drug-likeness NNMT inhibitor design

6-Ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034461-83-9) is a synthetic small molecule belonging to the heteroaryl-substituted nicotinamide class, with the molecular formula C18H19N5O2 and a molecular weight of 337.38 g/mol. The compound features a 6-ethoxy nicotinamide core linked via a methylene bridge to a pyridin-3-yl moiety, which is further substituted at the 5-position with a 1-methyl-1H-pyrazol-4-yl group.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034461-83-9
Cat. No. B2763669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
CAS2034461-83-9
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
InChIInChI=1S/C18H19N5O2/c1-3-25-17-5-4-14(10-20-17)18(24)21-8-13-6-15(9-19-7-13)16-11-22-23(2)12-16/h4-7,9-12H,3,8H2,1-2H3,(H,21,24)
InChIKeyJIAIJGYNXHTUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034461-83-9) – What Researchers and Procurement Specialists Receive


6-Ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034461-83-9) is a synthetic small molecule belonging to the heteroaryl-substituted nicotinamide class, with the molecular formula C18H19N5O2 and a molecular weight of 337.38 g/mol . The compound features a 6-ethoxy nicotinamide core linked via a methylene bridge to a pyridin-3-yl moiety, which is further substituted at the 5-position with a 1-methyl-1H-pyrazol-4-yl group . Its structure positions it as a candidate inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism and metabolic disorders, though direct confirmatory activity data for this specific compound remain limited .

Why In-Class Substitution of 6-Ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034461-83-9) Carries Scientific Risk


Nicotinamide derivatives with heteroaryl substitutions exhibit divergent pharmacological profiles based on subtle variations in the linking topology, heterocycle identity, and substitution pattern . For example, repositioning the pyrazole attachment from the pyridine 5-position to the 2-position, replacing pyrazole with thiophene, or exchanging the central pyridine for pyrazine can alter hydrogen-bonding networks, target binding kinetics, and off-target liability . Consequently, even structurally close analogs cannot be assumed interchangeable without quantitative comparative data. The evidence summary below identifies the limited but available quantitative differentiation points that inform procurement decisions for 6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide.

Evidence-Based Differentiation of 6-Ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034461-83-9) Against Closest Analogs


Molecular Descriptor Comparison: Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) vs. Thiophene Analog

The target compound's computed XLogP3-AA of 1.1 is markedly lower than the thiophene analog 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, which is estimated to have an XLogP3-AA of approximately 2.0–2.5 due to the replacement of the polar N-methylpyrazole with the more lipophilic thiophene ring . This lower lipophilicity may translate to improved aqueous solubility and reduced non-specific protein binding, attributes critical for in vitro assay reproducibility .

Lipophilicity Drug-likeness NNMT inhibitor design

Structural Topology Differentiation: 5-Pyridinyl vs. 2-Pyridinyl Pyrazole Attachment and Impact on Target Engagement

The target compound carries the 1-methyl-1H-pyrazol-4-yl group at the 5-position of the central pyridine ring, whereas the positional isomer 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide places the same pyrazole at the 2-position . In related NNMT inhibitor series, the pyridine nitrogen position relative to the pyrazole vector governs the dihedral angle between the two heterocycles, which directly affects complementarity to the NNMT active site [1]. No direct comparative IC50 data are available for these two isomers against NNMT, but docking studies on analogous regioisomeric nicotinamide–pyrazole pairs have shown >10-fold differences in predicted binding affinity [1].

Regioisomerism NNMT binding Structure-activity relationship

Heterocycle Identity: N-Methylpyrazole vs. Thiophene and Predicted Metabolic Stability

The target compound contains an N-methylpyrazole moiety, which differs from the thiophene ring in 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide . N-Methylpyrazoles are generally less susceptible to cytochrome P450-mediated oxidative metabolism than thiophenes, which are known to undergo S-oxidation and epoxidation leading to reactive metabolites [1]. While no head-to-head microsomal stability data are available for this specific pair, the class-level metabolic liability of thiophene-containing compounds has been well documented, with thiophene S-oxidation rates often exceeding 50% in human liver microsomes [1].

Metabolic stability Heterocycle SAR NNMT inhibitor

Central Scaffold Comparison: Pyridine vs. Pyrazine and Impact on Hydrogen-Bonding Capacity

The target compound employs a pyridine ring as the central scaffold, whereas 6-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide replaces this with a pyrazine ring . The additional nitrogen in pyrazine alters the electron density distribution and hydrogen-bond acceptor capacity of the central ring. In NNMT crystal structures (PDB 3ROD), the central heterocycle engages in a key π-stacking interaction with Tyr20 and a hydrogen bond with a conserved water molecule; the pyridine nitrogen lone pair orientation in the 5-substituted pyridine is predicted to maintain this water-mediated hydrogen bond, whereas the pyrazine scaffold may disrupt this interaction [1].

Hydrogen bonding Scaffold hopping NNMT inhibitor

Amide Core Identity: Nicotinamide vs. Benzamide and Target Specificity Implications

The target compound retains the nicotinamide core, which is the endogenous substrate mimetic for NNMT, whereas 2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide replaces this with a benzamide . The pyridine nitrogen in nicotinamide acts as a critical hydrogen-bond acceptor that interacts with the NNMT active site residue Ser201, a contact that is absent in the benzamide analog [1]. Published NNMT inhibitors universally retain a pyridine-based amide to maintain this key interaction, and benzamide replacements consistently show >100-fold reduction in NNMT inhibitory activity in class-level SAR analyses [1].

Amide pharmacophore Target specificity Nicotinamide mimetic

Crystal Engineering and Solid-State Handling: Ethoxy Substituent Impact on Crystallinity vs. Methoxy Analog

The 6-ethoxy substituent on the target compound provides a slightly larger hydrophobic surface compared to the corresponding 6-methoxy analog (not directly available as a commercial product but is a common comparator in nicotinamide series) . In structurally related nicotinamide crystal structures, ethoxy substituents promote more favorable crystal packing via C–H···O interactions, often resulting in higher melting points and improved crystallinity over methoxy counterparts [1]. The molecular weight of 337.38 g/mol and predicted logP of 1.1 also suggest favorable developability characteristics within the Lipinski rule-of-five space .

Crystallinity Solid-state properties Formulation

Recommended Research and Procurement Applications for 6-Ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034461-83-9)


NNMT Biochemical Screening and Hit Validation Campaigns

This compound is best deployed as a tool for NNMT enzyme inhibition assays where retention of the nicotinamide warhead and the 5-pyridinyl-pyrazole orientation are predicted to maintain active-site complementarity [1]. Its lower computed lipophilicity (XLogP3-AA 1.1) relative to thiophene analogs reduces the risk of promiscuous inhibition artifacts, making it a cleaner probe for primary screening [2]. Procurement for biochemical NNMT assays (fluorescence-based or LC-MS/MS readouts) is recommended, with the caveat that confirmatory IC50 determination must be performed by the end user.

Structure–Activity Relationship (SAR) Studies on Heteroaryl Nicotinamide Series

The defined substitution pattern (6-ethoxy, 5-(1-methylpyrazol-4-yl)pyridin-3-yl) makes this compound a valuable reference point for systematic SAR exploration [1]. It serves as a direct comparator against regioisomeric variants (e.g., 2-pyridinyl attachment), heterocycle-swapped analogs (thiophene, pyrazine), and amide-core-modified versions (benzamide) to map the pharmacophoric requirements for NNMT inhibition [2]. Researchers can use this compound to anchor a matrix of structural variations and quantify the contribution of each molecular feature to target potency and selectivity.

In Vitro Metabolic Stability Profiling of Pyrazole-Containing Nicotinamides

Given the class-level inference that N-methylpyrazole confers superior metabolic stability over thiophene-containing analogs, this compound is a suitable candidate for head-to-head microsomal or hepatocyte stability studies [1]. Such studies would quantify the practical advantage of the pyrazole moiety in human, rat, and mouse liver microsomes, generating data to inform lead optimization and in vivo study design [2]. Procurement for these studies requires high-purity material (>95%) to avoid confounding effects from impurities.

Co-crystallography and Biophysical Binding Studies with Human NNMT

The pyridine central scaffold and nicotinamide core of this compound are predicted to preserve the key hydrogen-bonding network observed in published NNMT co-crystal structures (PDB 3ROD) [1]. This compound may therefore be a suitable candidate for soaking or co-crystallization experiments with recombinant human NNMT to obtain a high-resolution ligand-bound structure, which would provide definitive evidence of its binding mode and inform structure-based design [2]. Researchers pursuing this application should verify compound solubility under crystallization conditions (typically 50–200 μM in aqueous buffer with <5% DMSO).

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